molecular formula C19H24Cl2N2O B1591881 Cinchonidine Dihydrochloride CAS No. 24302-67-8

Cinchonidine Dihydrochloride

Cat. No. B1591881
CAS RN: 24302-67-8
M. Wt: 367.3 g/mol
InChI Key: ZDBQDNUZNQOCTH-UHFFFAOYSA-N
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Description

Cinchonidine Dihydrochloride is a compound with the CAS Number: 24302-67-8 and a Molecular Weight of 367.32 . It is a derivative of Cinchonidine, which is a naturally occurring cinchona alkaloid .


Synthesis Analysis

Cinchonidine, along with other Cinchona alkaloids such as quinine and quinidine, have been the subject of intense research for chemical synthesis . The first total synthesis of quinine, a similar Cinchona alkaloid, was completed in 2001 . The synthesis of these alkaloids has involved many famous chemists, such as Pasteur, Rabe, Woodward, and Prelog .


Molecular Structure Analysis

The molecular formula of Cinchonidine Dihydrochloride is C19H24Cl2N2O . The Cinchonidine molecule contains a total of 47 bonds, including 25 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, and 11 aromatic bonds .


Chemical Reactions Analysis

Cinchona alkaloids, including Cinchonidine, have been used in various chemical reactions. They have been used in chiral stationary phases for enantioselective chromatography and in several useful transformations converting them into other modular and chiral building blocks .


Physical And Chemical Properties Analysis

Cinchonidine Dihydrochloride is a solid at 20 degrees Celsius . The physico-chemical properties of Cinchonidine have been characterized in connection to their use for catalytic enantioselective conversions .

Scientific Research Applications

Asymmetric Synthesis

Cinchonidine dihydrochloride is used in asymmetric synthesis, notably in the cyclopropanation reaction. This process involves chloromethyl ketones and β-substituted methylidenemalononitriles to produce trans-cyclopropanes with significant enantioselectivity. Cinchonidine acts as a chiral Brønsted base catalyst, and hydrogen bonding is crucial for high enantioselectivity in this reaction (Kojima, Suzuki, Watanabe, & Ohkata, 2006).

Sensing of Enantiomeric Excess

Cinchonidine dihydrochloride, along with other cinchona alkaloids, can be modified to function as fluorescent sensors for chiral carboxylic acids. These modified cinchona ammonium salts bind to chiral carboxylic acids and exhibit an increase in fluorescence intensity, useful in determining enantiomeric excess in non-steroidal anti-inflammatory drugs (NSAIDs) (Akdeniz, Mosca, Minami, & Anzenbacher, 2015).

Enantioselective Halofunctionalization

Cinchonidine dihydrochloride and its derivatives are important organocatalysts in enantioselective halofunctionalization of alkenes and alkynes. They are particularly successful in intramolecular halofunctionalizations, with the nucleophile tethered to the alkene or alkyne substrate. Dimeric cinchona alkaloids, including cinchonidine, are frequently used in asymmetric halofunctionalizations (Zheng, Schienebeck, Zhang, Wang, & Tang, 2014).

Heterogeneous Catalysts

Cinchonidine dihydrochloride is used to create solid chiral catalysts when tethered to silica substrates. This application is significant in promoting reactions like the addition of aromatic thiols to unsaturated ketones. While the activity of cinchonidine is comparable to that of the free molecule, its tethering leads to a reduction in enantioselectivity (Hong, Lee, & Zaera, 2011).

Enantioselective Mannich Reactions

In the context of enantioselective Mannich reactions, cinchonidine catalyzes reactions involving beta-keto esters with acyl aryl imines, providing access to highly functionalized building blocks used in asymmetric synthesis. This process results in products with high enantioselectivity and good yields (Lou, Taoka, Ting, & Schaus, 2005).

Quantitative Determination in Cinchona Bark

Cinchonidine dihydrochloride, along with other cinchona alkaloids, is quantitatively determined in Cinchona bark using Supercritical Fluid Chromatography. This method offers a fast and environmentally friendly approach to analyze these crucial natural products (Murauer & Ganzera, 2018).

Cytotoxicity Assay for Anticancer Agents

Cinchonidine isobutyrate ester, derived from cinchonidine dihydrochloride, has been investigated for potential anticancer activity using cytotoxicity assays. This research aims to increase the compound's lipophilicity, enhancing its ability to penetrate cell membranes (Mario, Lotulung, Primahana, Prima, & Hanafi, 2017).

Safety And Hazards

Cinchonidine is classified as having Acute toxicity - Category 4, Oral and Skin sensitization, Sub-category 1A . It is harmful if swallowed and may cause an allergic skin reaction .

Future Directions

Cinchona alkaloids, including Cinchonidine, have a broad portfolio of applications and are of primary importance for synthetic catalytic and medicinal chemistry . The future path on the research of new photosensitizers with enhanced tumor selectivity, featuring the improvement of Photodynamic Therapy (PDT) effectiveness, has also been addressed .

properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O.2ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;2*1H/t13-,14-,18-,19+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBQDNUZNQOCTH-WESSAKMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200414
Record name Cinchonidine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinchonidine Dihydrochloride

CAS RN

524-54-9, 24302-67-8
Record name Cinchonidine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchonidine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinchonine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.930
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CINCHONIDINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinchonidine Dihydrochloride
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Cinchonidine Dihydrochloride
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Cinchonidine Dihydrochloride
Reactant of Route 4
Cinchonidine Dihydrochloride
Reactant of Route 5
Cinchonidine Dihydrochloride
Reactant of Route 6
Cinchonidine Dihydrochloride

Citations

For This Compound
7
Citations
M Heidelberger, WA Jacobs - Journal of the American Chemical …, 1922 - ACS Publications
1092 MICHAEL HEIDBLBERGER AND WALTER A. JACOBS corresponding to dihydrocupreine and dihydrocupreidine. 4 Also in the quinicine series there are described the salts of two …
Number of citations: 1 pubs.acs.org
G Szöllősi, A Mastalir, Z Kiraly, I Dekany - Journal of Materials …, 2005 - pubs.rsc.org
… -exchange, by using the layer-structured, synthetic cationic clay Bentolite H as a host material, the precursor [Pt(NH 3 ) 4 ](NO 3 ) 2 and the chiral modifier cinchonidine dihydrochloride (…
Number of citations: 36 pubs.rsc.org
HC Biddle, RH Butzbach - Journal of the American Chemical …, 1915 - ACS Publications
… In Table V are given the rates of the reaction in the case of cinchonidine monohydrochloride and cinchonidine dihydrochloride in the presence of varying quantitiesof acetic acid. Table V…
Number of citations: 0 pubs.acs.org
E Schmidt, C Bucher, G Santarossa, T Mallat… - Journal of catalysis, 2012 - Elsevier
… Evaporation of the solvents and crystallization of the residue with MeOH → Et 2 O afforded 9-epi-cinchonidine dihydrochloride salt (2.56 g, 42%) as an off-yellow solid. …
Number of citations: 74 www.sciencedirect.com
A Cohen - Journal of the Chemical Society (Resumed), 1933 - pubs.rsc.org
(IIIa.)(IVaJ(Va. 1 quinolinium nitrogen (NQ). In (IIIa) N, is associated with a chlorine anion and NQ with a CuC1,’anion, whilst (IVa) represents a bivalent CuC1,” anion held between Np …
Number of citations: 0 pubs.rsc.org
WA JACOBS… - Studies from the …, 1922 - Rockefeller University
Number of citations: 0
G Szöllősi, Á Mastalir, M Bartók - Reaction Kinetics and Catalysis Letters, 2001 - Springer
Clay-supported platinum catalysts were prepared by ion exchange. The platinum precursor has been reduced either in the presence or in the absence of cinchonidinium cations …
Number of citations: 10 link.springer.com

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